molecular formula C19H19BrClN3O4 B4972931 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 6015-45-8

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No. B4972931
CAS RN: 6015-45-8
M. Wt: 468.7 g/mol
InChI Key: PEPUCIQUGHFADP-UHFFFAOYSA-N
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Description

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as BNECPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. BNECPP is a piperazine derivative that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell signaling, ion transport, and apoptosis. In

Scientific Research Applications

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as cell signaling, ion transport, and apoptosis. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to enhance the activity of the sigma-1 receptor, which has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine involves its binding to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell signaling, ion transport, and apoptosis. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to enhance the activity of the sigma-1 receptor, which has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to modulate the activity of other receptors such as the NMDA receptor and the dopamine receptor, which are involved in various neurological processes.
Biochemical and Physiological Effects
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of the sigma-1 receptor, which has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to modulate the activity of other receptors such as the NMDA receptor and the dopamine receptor, which are involved in various neurological processes. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a highly pure and high-yield compound that can be synthesized in large quantities. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been extensively studied for its potential applications in the field of neuroscience, making it a suitable compound for scientific research. However, 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine also has some limitations for lab experiments. It has been shown to have potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One direction is to further explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to investigate its potential applications in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to investigate the potential toxicity of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine at high concentrations and to explore its potential side effects. Finally, future studies may also investigate the potential use of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine involves several steps, including the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form 3-bromo-4-ethoxybenzoyl chloride. This intermediate is then reacted with 1-(2-chloro-4-nitrophenyl)piperazine to form 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. The synthesis of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been optimized to yield high purity and high yield, making it suitable for scientific research applications.

properties

IUPAC Name

(3-bromo-4-ethoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3O4/c1-2-28-18-6-3-13(11-15(18)20)19(25)23-9-7-22(8-10-23)17-5-4-14(24(26)27)12-16(17)21/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPUCIQUGHFADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387093
Record name STK099544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

CAS RN

6015-45-8
Record name STK099544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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